molecular formula C14H24BFLiNO3 B2723733 Lithium (3-fluoropyridin-2-YL)triisopropoxyborate CAS No. 1393822-82-6

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate

Cat. No. B2723733
M. Wt: 291.1
InChI Key: ZKPFNFVFMYUBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium (3-fluoropyridin-2-yl)triisopropoxyborate is a chemical compound with the CAS Number: 1393822-82-6 . It has a molecular weight of 291.1 and its IUPAC name is lithium (3-fluoropyridin-2-yl)triisopropoxyborate . The compound’s InChI Code is 1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1 .


Molecular Structure Analysis

The molecular structure of Lithium (3-fluoropyridin-2-yl)triisopropoxyborate can be represented by the linear formula: C14H24BFNO3.Li . This indicates that the compound is composed of 14 carbon atoms, 24 hydrogen atoms, 1 boron atom, 1 fluorine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 lithium atom .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.1 . It is stored in a freezer, indicating that it may be sensitive to temperature .

Scientific Research Applications

  • Regioselective Metallation : Lithium diisopropylamide reacts with 2-fluoropyridine at low temperatures to form 2-fluoro-3-lithiopyridine, which when reacted with aldehydes gives fluorinated alcohols. This process demonstrates the compound's usefulness in regioselective metallation and synthesis of fluorinated alcohols (Güngör, Marsais, & Quéguiner, 1981).

  • Aggregation of Lithium Phenolates : Research on lithium phenolates, including lithium 4-fluoro- and 4-chloro, highlights the structural factors controlling their aggregation in weakly polar aprotic solvents. This study aids in understanding the aggregation behavior of lithium compounds in different solvent environments, which is crucial for their application in organic reactions (Jackman & Smith, 1988).

  • Deprotonation and Carboxylation : A study on 2,3,5-trichloropyridine and related compounds, upon reaction with lithium diisopropylamide, shows exclusive deprotonation at certain positions. This reactivity is useful in the selective introduction of functional groups in pharmaceutical research, demonstrating the compound's potential in synthesizing new structures for drug discovery (Bobbio & Schlosser, 2001).

  • Fluorescent Chemosensor for Lithium Ion Sensing : The development of optical sensors for lithium ion determination, based on novel lithium fluoroionophores, exemplifies the application of lithium compounds in biological and clinical settings, such as monitoring lithium concentration in blood (Citterio et al., 2007).

properties

IUPAC Name

lithium;(3-fluoropyridin-2-yl)-tri(propan-2-yloxy)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BFNO3.Li/c1-10(2)18-15(19-11(3)4,20-12(5)6)14-13(16)8-7-9-17-14;/h7-12H,1-6H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPFNFVFMYUBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C=CC=N1)F)(OC(C)C)(OC(C)C)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BFLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium (3-fluoropyridin-2-YL)triisopropoxyborate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.